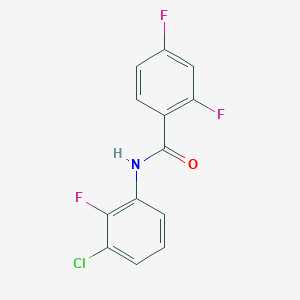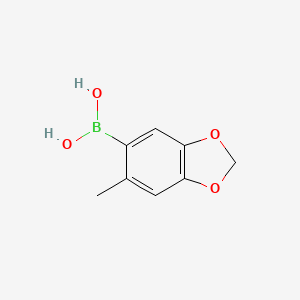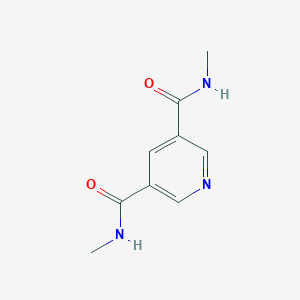![molecular formula C16H21NO3 B7638280 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-pyrrolidin-1-ylethanone](/img/structure/B7638280.png)
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-pyrrolidin-1-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-pyrrolidin-1-ylethanone is a synthetic organic compound characterized by the presence of a benzofuran moiety linked to a pyrrolidine ring via an ethanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-pyrrolidin-1-ylethanone typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.
Attachment of the Ethanone Bridge: The benzofuran derivative is then reacted with a suitable acylating agent, such as acetyl chloride, in the presence of a base like pyridine to form the ethanone bridge.
Introduction of the Pyrrolidine Ring: Finally, the ethanone intermediate is reacted with pyrrolidine under nucleophilic substitution conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction of the ethanone bridge can yield corresponding alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-pyrrolidin-1-ylethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-pyrrolidin-1-ylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety may facilitate binding to aromatic residues, while the pyrrolidine ring can interact with polar or charged sites on the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(furan-2-ylmethyl)-N-methylacetamide
- 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]acetamide
- 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]ethanone
Uniqueness
Compared to similar compounds, 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-pyrrolidin-1-ylethanone is unique due to its specific combination of the benzofuran and pyrrolidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-16(2)10-12-6-5-7-13(15(12)20-16)19-11-14(18)17-8-3-4-9-17/h5-7H,3-4,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYWMFSSNWPQFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-methylphenoxy)-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide](/img/structure/B7638197.png)
![[2-(Cyclopentylamino)-2-oxoethyl] 3-(2-methoxyphenyl)propanoate](/img/structure/B7638215.png)
![N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7638218.png)

![3-(1H-indol-3-yl)-2-[4-nitro-3-(trifluoromethyl)anilino]propan-1-ol](/img/structure/B7638226.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(cyclohexen-1-yl)-N-ethylacetamide](/img/structure/B7638231.png)
![(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl (2S)-2-(4-chlorophenoxy)propanoate](/img/structure/B7638243.png)
![3-phenyl-N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]propanamide](/img/structure/B7638248.png)
![4-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]piperazin-2-one](/img/structure/B7638250.png)
![4-[(5-Bromo-2-methoxyphenyl)methyl]piperazin-2-one](/img/structure/B7638264.png)
![4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-2-one](/img/structure/B7638268.png)
![2-methyl-5-methylsulfonyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B7638274.png)


